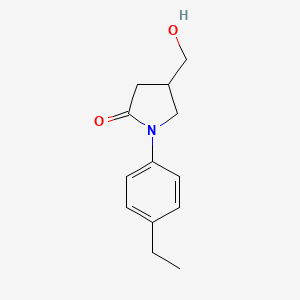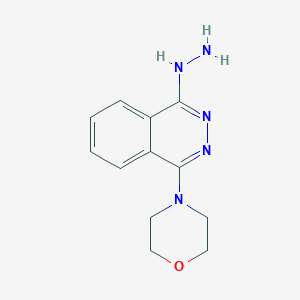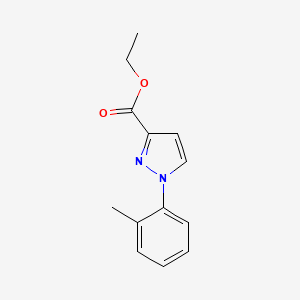
Des-N-allylcabergoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Des-N-allylcabergoline is a derivative of cabergoline, an ergot alkaloid and a potent dopamine receptor agonist. It is primarily known for its use in the treatment of hyperprolactinemia and Parkinson’s disease. The compound exhibits a high affinity for dopamine D2 receptors, making it effective in reducing prolactin levels and managing symptoms associated with dopamine deficiency.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Des-N-allylcabergoline involves several steps, starting from the basic structure of cabergoline. The process typically includes the following steps:
Formation of the Ergoline Skeleton: The initial step involves the formation of the ergoline skeleton, which is a common structure in many ergot alkaloids.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the activity of this compound. This includes the addition of dimethylamino and ethylcarbamoyl groups.
Purification: The final product is purified using crystallization techniques, often involving solvents like toluene and heptane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
化学反応の分析
Types of Reactions
Des-N-allylcabergoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound.
科学的研究の応用
Des-N-allylcabergoline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying dopamine receptor interactions and the synthesis of related compounds.
Biology: The compound is used in research on neurotransmitter regulation and the effects of dopamine agonists on cellular processes.
Medicine: This compound is investigated for its potential in treating various conditions, including hyperprolactinemia, Parkinson’s disease, and other dopamine-related disorders
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in quality control processes.
作用機序
Des-N-allylcabergoline exerts its effects primarily through its action on dopamine D2 receptors. By binding to these receptors, it inhibits the release of prolactin from the anterior pituitary gland. This action is mediated through the inhibition of adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and reduced intracellular calcium levels . The compound also induces apoptosis in prolactin-secreting cells, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
Cabergoline: The parent compound, used for similar therapeutic purposes but with different pharmacokinetic properties.
Bromocriptine: Another dopamine agonist used in the treatment of hyperprolactinemia and Parkinson’s disease.
Pergolide: A dopamine agonist with a broader spectrum of receptor activity.
Uniqueness
Des-N-allylcabergoline is unique in its high selectivity for dopamine D2 receptors and its long-lasting effects. Compared to cabergoline, it may offer improved efficacy and reduced side effects in certain applications .
特性
CAS番号 |
153415-36-2 |
|---|---|
分子式 |
C23H33N5O2 |
分子量 |
411.5 g/mol |
IUPAC名 |
(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C23H33N5O2/c1-4-24-23(30)28(10-6-9-27(2)3)22(29)16-11-18-17-7-5-8-19-21(17)15(13-25-19)12-20(18)26-14-16/h5,7-8,13,16,18,20,25-26H,4,6,9-12,14H2,1-3H3,(H,24,30)/t16-,18-,20-/m1/s1 |
InChIキー |
XOLPCQSBSDIBGB-YVWKXTFCSA-N |
異性体SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)NC1 |
正規SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 6-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B8369843.png)



![Ethyl 3-((2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)-1,2,4-oxadiazole-5-carboxylate](/img/structure/B8369875.png)
![3,5-Dinitro-4-[bis(2-chloroethyl)amino]benzamide](/img/structure/B8369877.png)


![2-Benzyl-8-methyl-2,7-diazabicyclo[3.3.0]octane](/img/structure/B8369895.png)



